5-(3-(Trifluoromethoxy)phenyl)pyridin-2(1H)-one
Description
5-(3-(Trifluoromethoxy)phenyl)pyridin-2(1H)-one is a pyridinone derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the meta position of the phenyl ring attached to the pyridin-2(1H)-one scaffold. The trifluoromethoxy group enhances lipophilicity, metabolic stability, and electronic properties, making this compound of interest in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
5-[3-(trifluoromethoxy)phenyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-2-8(6-10)9-4-5-11(17)16-7-9/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPLPCWAULOQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683141 | |
| Record name | 5-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111109-82-0 | |
| Record name | 5-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Trifluoromethoxy)phenyl)pyridin-2(1H)-one typically involves the formation of the pyridinone ring followed by the introduction of the trifluoromethoxyphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of trifluoromethylation reagents to introduce the trifluoromethoxy group .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3-(Trifluoromethoxy)phenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridinone compounds.
Scientific Research Applications
5-(3-(Trifluoromethoxy)phenyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-fibrotic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(3-(Trifluoromethoxy)phenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its binding affinity to target proteins or enzymes. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
3-Amino-1-methyl-5-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one
- Structure: Features a trifluoromethyl (-CF₃) group at the para position of the phenyl ring and an amino (-NH₂) group at the 3-position of the pyridinone.
- Key Differences: The trifluoromethyl group increases lipophilicity compared to trifluoromethoxy but lacks the oxygen atom, altering electronic effects.
5-(Phenylamino)-3-(4-(trifluoromethoxy)phenyl)pyridin-2(1H)-one (Compound 79)
- Structure: Contains a para-trifluoromethoxy phenyl group and a phenylamino substituent.
- Key Differences: The trifluoromethoxy group at the para position (vs. meta in the target compound) may alter steric and electronic interactions with targets.
- Synthesis : Prepared via Suzuki-Miyaura coupling, yielding 91% purity .
5-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
- Structure : Incorporates a 3-chlorophenyl group linked via a 1,2,4-oxadiazole ring.
- Key Differences :
- The oxadiazole ring introduces rigidity and metabolic resistance.
- Chlorine at the meta position provides a distinct electronic profile compared to trifluoromethoxy.
- Biological Activity : Exhibits enzyme inhibition via active-site binding .
Derivatives with Heterocyclic Modifications
3-(3-Thienyl)-1,2,4-oxadiazol-5-yl Derivatives
- Example : 3-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethoxy)benzyl]pyridin-2(1H)-one
- Structure : Combines a thiophene-oxadiazole moiety with a 4-(trifluoromethoxy)benzyl group.
- The benzyl group increases molecular weight and steric bulk .
1-Methyl-3-nitro-5-trifluoromethyl-1H-pyridin-2-one
- Structure: Substituted with nitro (-NO₂) and trifluoromethyl groups.
- Key Differences :
- The nitro group is a strong electron-withdrawing substituent, contrasting with the electron-deficient trifluoromethoxy group.
- Lacks the phenyl ring, reducing aromatic interactions .
Comparative Data Table
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